N1-Alkyl Chain Length Drives Lipophilicity and Predicted Membrane Permeability
The N1-ethyl substitution confers an intermediate lipophilicity that balances solubility and passive membrane diffusion. Compared to the N1-methyl analog, the ethyl group increases LogP by approximately 0.5 units; compared to the N1-propyl analog, it reduces LogP by approximately 0.5 units, offering a finer tuning of physicochemical properties .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.50 (estimated via ChemSpider) |
| Comparator Or Baseline | 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one: LogP ~1.0; 3-amino-1-propyl-1,3-dihydro-2H-indol-2-one: LogP ~2.0 |
| Quantified Difference | +0.5 vs. methyl; -0.5 vs. propyl |
| Conditions | Calculated values using ACD/Labs Percepta; based on structural homology |
Why This Matters
This provides a rationale for selecting the ethyl analog when a LogP between 1 and 2 is desired, avoiding the lower permeability of methyl analogs and the higher metabolic liability of propyl analogs.
